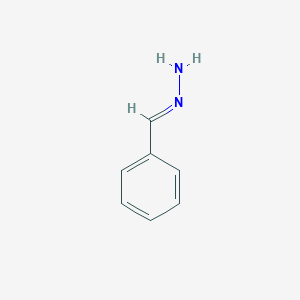

Benzaldehyde hydrazone

Overview

Description

Benzaldehyde hydrazone is an organic compound formed by the reaction of benzaldehyde with hydrazine. It is characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Benzaldehyde hydrazone, also known as benzylidenehydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction . This reaction is a key step in many biochemical processes, particularly in the synthesis of various hydrazones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition of hydrazine to the carbonyl group of aldehydes or ketones, forming a hydrazone . This reaction is a variation of the imine forming reaction . The hydrazone then undergoes a reaction with a base, usually KOH, and heat, converting it to an alkane . This process is essentially irreversible and results in the production of nitrogen gas .

Biochemical Pathways

The Wolff-Kishner reduction, facilitated by this compound, is a critical part of various biochemical pathways. It enables the conversion of carbonyl compounds to alkanes, which are fundamental building blocks in numerous biological molecules . The reaction also produces nitrogen gas, a stable molecule with a triple bond .

Pharmacokinetics

For instance, PEG-benzaldehyde-hydrazone-cholesteryl hemisuccinate (PEG B-Hz-CHEMS), a pH-sensitive liposome, has been shown to have long circulation times and efficient endosomal escape .

Result of Action

The primary result of the action of this compound is the conversion of carbonyl compounds to alkanes . This transformation is significant in organic chemistry and medicinal chemistry due to the broad spectrum of biological activities of hydrazones . For instance, hydrazone compounds have been reported to possess anti-inflammatory and analgesic activity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Wolff-Kishner reduction, for example, requires a basic environment and high temperatures . Furthermore, the reaction rate can be accelerated under certain conditions, such as in the presence of catalysts .

Biochemical Analysis

Biochemical Properties

Benzaldehyde hydrazone is known to interact with various enzymes, proteins, and other biomolecules. It forms complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which have shown potent antimicrobial and antitubercular activities . The nature of these interactions involves coordination via enolic oxygen atom, azomethine nitrogen atom, phenolic oxygen atom, and oxygen atom of water molecules .

Cellular Effects

The effects of this compound on cells are significant. It has been found to exhibit cytotoxic activity, with the maximum effect observed in certain treatments resulting in minimum survival percentages . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms hydrazone-Schiff bases through reactions with aldehydes . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows accelerated drug release at endosomal pH 5.0 compared to other compounds

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde hydrazone is typically synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H5CHO+H2NNH2→C6H5CH=N-NH2+H2O

The reaction mixture is heated to facilitate the formation of the hydrazone, and the product is typically isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including azines and other nitrogen-containing compounds.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The hydrazone group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used to introduce new functional groups into the hydrazone structure.

Major Products:

Oxidation: Formation of azines and other nitrogen-containing compounds.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Introduction of various functional groups depending on the electrophile used.

Scientific Research Applications

Benzaldehyde hydrazone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

- Acetone hydrazone

- Formaldehyde hydrazone

- Salicylaldehyde hydrazone

Comparison: Benzaldehyde hydrazone is unique due to its aromatic benzene ring, which imparts distinct chemical properties compared to aliphatic hydrazones like acetone hydrazone and formaldehyde hydrazone. The presence of the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, this compound exhibits different biological activities compared to its aliphatic counterparts, making it a compound of interest in medicinal chemistry.

Properties

CAS No. |

5281-18-5 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(Z)-benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |

InChI Key |

CRKDNNLDFYKBEE-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=NN |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\N |

Canonical SMILES |

C1=CC=C(C=C1)C=NN |

Synonyms |

Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)